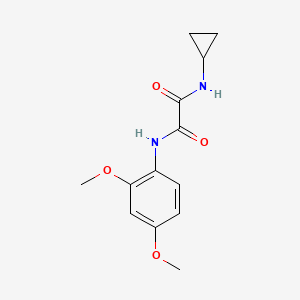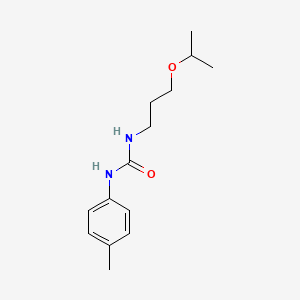
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide
Overview
Description
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide, also known as CPDA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide acts as a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide increases the levels of endocannabinoids in the body, leading to the observed therapeutic effects. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to modulate other signaling pathways, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, it has been found to reduce pain, inflammation, and anxiety. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is its potency and selectivity as an FAAH inhibitor. This makes it a useful tool for studying the endocannabinoid system and the role of FAAH in various diseases. However, one limitation of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide. One area of interest is the development of more potent and selective FAAH inhibitors. In addition, further studies are needed to explore the potential therapeutic applications of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide in the treatment of various diseases. Finally, the development of more efficient synthesis methods for N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide could improve its accessibility for research purposes.
Conclusion:
In conclusion, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of FAAH and modulation of other signaling pathways make it a useful tool for studying the endocannabinoid system and the role of FAAH in disease. Further research is needed to fully explore the potential of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide and to develop more efficient synthesis methods.
Scientific Research Applications
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been found to have potential in the treatment of neurological disorders such as epilepsy and Huntington's disease.
properties
IUPAC Name |
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-9-5-6-10(11(7-9)19-2)15-13(17)12(16)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEMMJBMGLEUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-bromo-2-hydroxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4820106.png)
![ethyl 2-[(2-chlorobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4820113.png)

![1-(3-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4820137.png)
![N-[(allylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4820142.png)
![3-(4-benzyl-3-oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B4820144.png)
![7-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B4820145.png)
![7-[3-(dimethylamino)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4820148.png)

![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4820159.png)
![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4820169.png)
![4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4820177.png)
![3-methyl-6-{[3-(trifluoromethyl)phenyl]amino}-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4820186.png)
![1-(4-fluorophenyl)-3-[(2-hydroxy-4-methylphenyl)amino]-2-propen-1-one](/img/structure/B4820189.png)